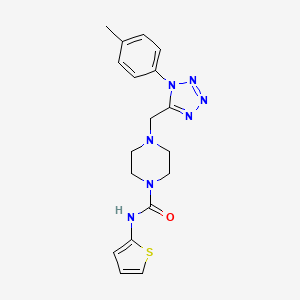

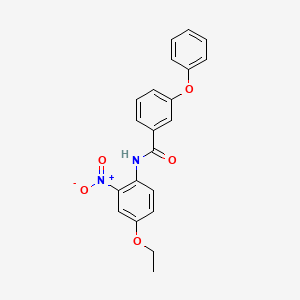

![molecular formula C22H23N3O4S B2417060 6-氧代-2,3,4,6-四氢-[1,3]噻嗪并[2,3-b]喹唑啉-9-甲酰胺,N-(3,4-二甲氧基苯乙基)- CAS No. 1251690-53-5](/img/structure/B2417060.png)

6-氧代-2,3,4,6-四氢-[1,3]噻嗪并[2,3-b]喹唑啉-9-甲酰胺,N-(3,4-二甲氧基苯乙基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One common method involves the reaction of cyanogens with anthranilic acid . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Chemical Reactions Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring. The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Physical And Chemical Properties Analysis

Quinazoline is a yellow-colored compound, usually found in crystalline form . It is soluble in water .科学研究应用

Anticancer Properties

Quinazoline derivatives have garnered attention in cancer research due to their potential antitumor activity. This compound’s unique structure may interfere with cancer cell growth, making it a promising candidate for targeted therapies. Researchers are investigating its effects on various cancer types, including lung, breast, and pancreatic cancers .

Antimicrobial Activity

The compound’s fused heterocyclic system contributes to its antibacterial properties. Quinazolinones have demonstrated activity against drug-resistant bacterial strains, making them valuable in the fight against infections. Investigating the structure-activity relationships (SAR) of quinazolinone derivatives can guide the design of more effective antibacterial agents .

Antiviral Potential

Quinazolines and quinazolinones exhibit antiviral activity. Researchers have explored their effects against viruses such as HIV. Understanding the mechanisms by which this compound interacts with viral proteins could lead to novel antiviral drugs .

Anti-Inflammatory Effects

The compound’s pharmacological profile includes anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and other inflammatory disorders .

Anticonvulsant Activity

Quinazolinones have been studied for their potential as anticonvulsants. Investigating their effects on neuronal excitability and ion channels provides insights into their therapeutic applications for epilepsy and related conditions .

Analgesic Properties

The compound’s structure suggests possible analgesic effects. Researchers are exploring its impact on pain pathways, which could lead to the development of new pain-relieving medications .

Other Potential Applications

Beyond the mentioned fields, this compound’s diverse pharmacological activities may extend to areas such as Parkinson’s disease, fungal infections, and more. Continued research will uncover additional applications .

作用机制

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-28-18-7-4-14(12-19(18)29-2)8-9-23-20(26)15-5-6-16-17(13-15)24-22-25(21(16)27)10-3-11-30-22/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBMHJAUGREPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

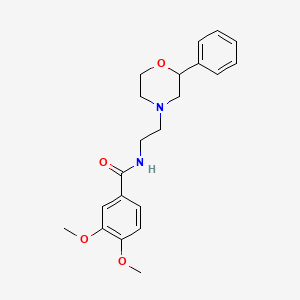

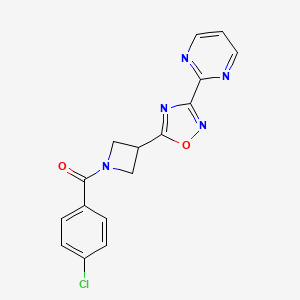

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)

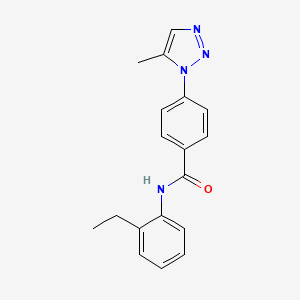

![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2416979.png)

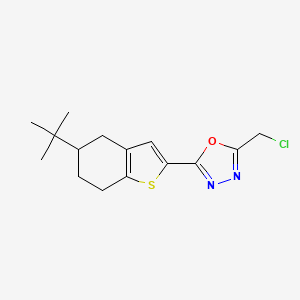

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)

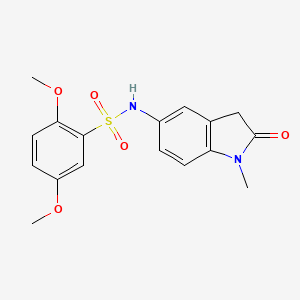

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2416992.png)

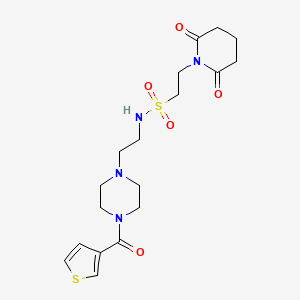

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[3-(dimethylamino)acryloyl]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2416995.png)